2-(tert-Butyl) 8-methyl 5-amino-3,4-dihydroisoquinoline-2,8(1H)-dicarboxylate
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Overview
Description
2-tert-butyl 8-methyl 5-amino-1,2,3,4-tetrahydroisoquinoline-2,8-dicarboxylate is a complex organic compound that belongs to the class of tetrahydroisoquinolines
Preparation Methods
The synthesis of 2-tert-butyl 8-methyl 5-amino-1,2,3,4-tetrahydroisoquinoline-2,8-dicarboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate starting materials followed by cyclization and functional group modifications. Industrial production methods may utilize flow microreactor systems to enhance efficiency and sustainability .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The amino and carboxylate groups can participate in substitution reactions with suitable reagents. Common reagents used in these reactions include methanesulfonic acid, phenyl chloroformate, and various catalysts
Scientific Research Applications
2-tert-butyl 8-methyl 5-amino-1,2,3,4-tetrahydroisoquinoline-2,8-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar compounds include other tetrahydroisoquinoline derivatives such as 2-(tert-butyl) 8a-methyl ®-6-oxo-4,6,7,8-tetrahydroisoquinoline-2,8a (1H,3H)-dicarboxylate . Compared to these, 2-tert-butyl 8-methyl 5-amino-1,2,3,4-tetrahydroisoquinoline-2,8-dicarboxylate is unique due to its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C16H22N2O4 |
---|---|
Molecular Weight |
306.36 g/mol |
IUPAC Name |
2-O-tert-butyl 8-O-methyl 5-amino-3,4-dihydro-1H-isoquinoline-2,8-dicarboxylate |
InChI |
InChI=1S/C16H22N2O4/c1-16(2,3)22-15(20)18-8-7-10-12(9-18)11(14(19)21-4)5-6-13(10)17/h5-6H,7-9,17H2,1-4H3 |
InChI Key |
HUUADBXFZMONQA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C=CC(=C2C1)C(=O)OC)N |
Origin of Product |
United States |
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